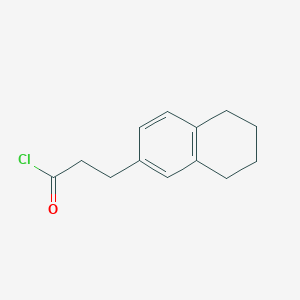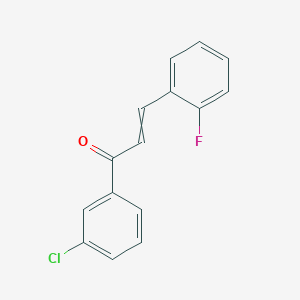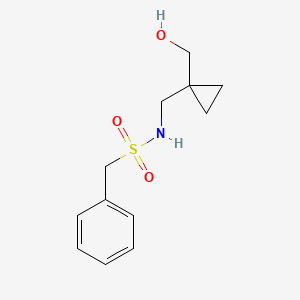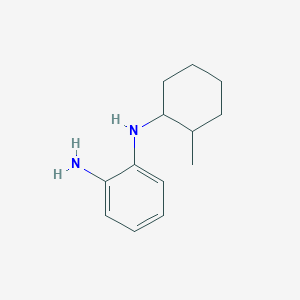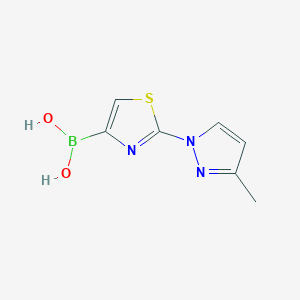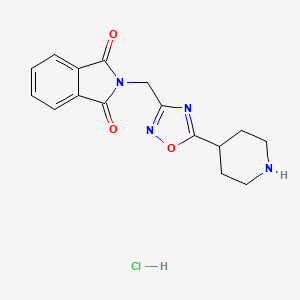
6-(4-isopropylbenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-isopropylbenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Métodos De Preparación
The synthesis of 6-(4-isopropylbenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazine ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the isopropylbenzyl group: This step involves the alkylation of the triazine ring with 4-isopropylbenzyl chloride in the presence of a suitable base.
Addition of the morpholinoamino group: The final step involves the reaction of the intermediate compound with morpholine to introduce the morpholinoamino group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Análisis De Reacciones Químicas
6-(4-isopropylbenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the triazine ring or the benzyl group are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6-(4-isopropylbenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may be used in the design of new drugs or as a probe for studying biological processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to inhibit specific enzymes or receptors. It may have applications in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry: In industrial applications, the compound is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-(4-isopropylbenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. Alternatively, the compound may interact with receptors on the surface of cells, modulating signal transduction pathways and influencing cellular responses.
Comparación Con Compuestos Similares
6-(4-isopropylbenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one can be compared with other triazine derivatives, such as:
2,4,6-trichloro-1,3,5-triazine: This compound is commonly used as a precursor in the synthesis of various triazine-based compounds. It differs from this compound in its substitution pattern and chemical reactivity.
6-(4-methylbenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one: This compound is structurally similar to this compound, but with a methyl group instead of an isopropyl group. The difference in the substituent can affect the compound’s chemical properties and biological activity.
6-(4-chlorobenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one: This compound features a chlorobenzyl group instead of an isopropylbenzyl group
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H23N5O2 |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
3-(morpholin-4-ylamino)-6-[(4-propan-2-ylphenyl)methyl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C17H23N5O2/c1-12(2)14-5-3-13(4-6-14)11-15-16(23)18-17(20-19-15)21-22-7-9-24-10-8-22/h3-6,12H,7-11H2,1-2H3,(H2,18,20,21,23) |
Clave InChI |
XYVJEBRTKUIXLW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)CC2=NN=C(NC2=O)NN3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


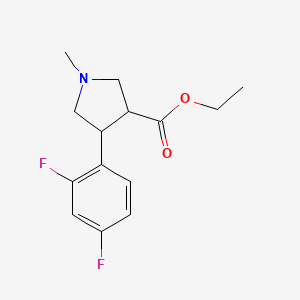
![1-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14868913.png)
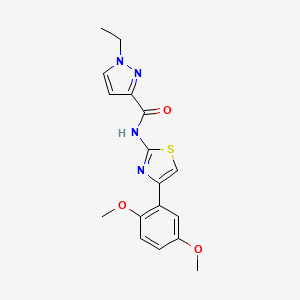
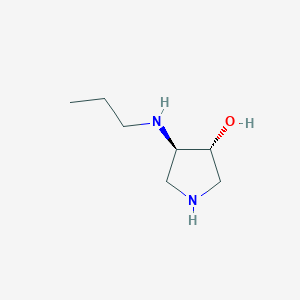
![methyl 2-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B14868934.png)
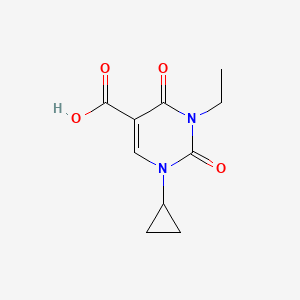
![2-(3-Chloro-6-{[2,2-difluoro-2-(1-oxidopyridin-2-YL)ethyl]amino}-1-oxidopyridin-2-YL)-N-[1-(3-chlorophenyl)ethyl]acetamide](/img/structure/B14868945.png)
